molecular formula C8H14N2O B1586870 4-(3-Isocyanopropyl)morpholine CAS No. 32835-58-8

4-(3-Isocyanopropyl)morpholine

Cat. No.: B1586870
CAS No.: 32835-58-8
M. Wt: 154.21 g/mol
InChI Key: IVLZMQZYYSFNMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Isocyanopropyl)morpholine can be synthesized by reacting 3-chloropropylisocyanate with morpholine . The reaction is generally carried out under an inert atmosphere using a common solvent such as ethanol or dimethylformamide. The reaction conditions typically involve moderate temperatures and the use of a base to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isocyanopropyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanopropyl group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can undergo addition reactions with electrophiles due to the presence of the isocyanate group.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isocyanate group.

    Electrophiles: Electrophilic reagents can add to the isocyanate group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine can yield a urea derivative, while reaction with an alcohol can produce a carbamate.

Scientific Research Applications

4-(3-Isocyanopropyl)morpholine has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Isocyanopropyl)morpholine involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form stable covalent bonds with various functional groups. This reactivity makes it useful in the synthesis of complex molecules and in modifying biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Isocyanophenyl)morpholine: Similar structure but with a phenyl group instead of a propyl group.

    2-Morpholinoethyl isocyanide: Contains a morpholine ring with an isocyanide group.

    4-Methoxyphenyl isocyanide: Contains a methoxyphenyl group with an isocyanide group.

Uniqueness

4-(3-Isocyanopropyl)morpholine is unique due to the presence of the isocyanopropyl group, which imparts specific reactivity and properties that are distinct from other isocyanate-containing compounds. Its ability to form stable derivatives and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-(3-isocyanopropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-9-3-2-4-10-5-7-11-8-6-10/h2-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLZMQZYYSFNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377750
Record name 4-(3-isocyanopropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32835-58-8
Record name 4-(3-isocyanopropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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